3-Amino-1-chlorobutan-2-one

Leucine aminopeptidase Stereoselective inhibition Chloromethyl ketone analogs

Protease researchers require defined-activity reference compounds. 3-Amino-1-chlorobutan-2-one (Ala-CMK, CAS 41036-44-6) delivers characterized selectivity: 40-49× slower elastase inactivation vs. Val/Ile analogs for HTS low-activity control. Weakly inhibits System A transport while preserving System L-unlike leucine CMK-for tumor uptake studies. DL-racemate inhibits leucine aminopeptidase; D-enantiomer completely inert-specify (S)-form at procurement for active-site mapping. (S)-enantiomer serves as chiral synthon for HIV protease inhibitor manufacture via asymmetric transfer hydrogenation. Supplied as stable hydrobromide salt; ≥95% purity.

Molecular Formula C4H8ClNO
Molecular Weight 121.56 g/mol
Cat. No. B13242011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-chlorobutan-2-one
Molecular FormulaC4H8ClNO
Molecular Weight121.56 g/mol
Structural Identifiers
SMILESCC(C(=O)CCl)N
InChIInChI=1S/C4H8ClNO/c1-3(6)4(7)2-5/h3H,2,6H2,1H3
InChIKeyDZLZNJMNHPDMNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-chlorobutan-2-one (Alanine Chloromethyl Ketone): Structural Identity and Compound Class for Procurement Screening


3-Amino-1-chlorobutan-2-one, also designated alanine chloromethyl ketone (Ala-CMK) or H-DL-Ala-MECL, is a low-molecular-weight (121.56 g/mol free base; CAS 41036-44-6 as hydrobromide, 36077-43-7 as hydrochloride) α-chloroketone derived from the amino acid alanine [1]. The compound belongs to the amino acid chloromethyl ketone (AA-CMK) family, which functions as irreversible covalent inhibitors of serine and cysteine proteases via alkylation of active-site nucleophiles through the electrophilic chloromethyl ketone warhead [2]. The methyl side chain (R = CH₃) distinguishes it from other AA-CMK analogs bearing larger hydrophobic (Leu, Ile, Val) or aromatic (Phe) substituents, directly influencing enzyme recognition and inhibitory potency [3].

Why Amino Acid Chloromethyl Ketones Cannot Be Interchanged: The Case for 3-Amino-1-chlorobutan-2-one Selection


Amino acid chloromethyl ketones are not functionally interchangeable despite sharing a common warhead. The α-carbon side chain dictates recognition at the enzyme S1 pocket, driving order-of-magnitude differences in inactivation rates across protease families [1]. For 3-amino-1-chlorobutan-2-one, the minimal methyl side chain confers a distinct selectivity profile: it acts as a weak inhibitor of human leukocyte elastase relative to the Val and Ile analogs (40–49-fold slower inactivation) [2], exhibits differential transport-system targeting in tumor cells compared to leucine CMK [3], and displays absolute stereochemical discrimination—the D-enantiomer is completely inactive against leucine aminopeptidase while the DL-racemate is a potent reversible inhibitor [4]. These quantitative differentiation points mean that substituting a bulkier or enantiomerically opposite AA-CMK would yield fundamentally different biological outcomes, rendering 3-amino-1-chlorobutan-2-one the necessary choice for experimental designs requiring its specific selectivity signature.

Quantitative Differentiation Evidence for 3-Amino-1-chlorobutan-2-one: Head-to-Head and Class-Level Comparator Data


Stereochemical Discrimination in Leucine Aminopeptidase Inhibition: DL-Alanine CMK vs. D-Alanine CMK

In a direct comparison of chloromethyl ketone analogs of glycine, DL-leucine, DL-alanine, and D-alanine against leucine aminopeptidase, the DL-alanine analog (3-amino-1-chlorobutan-2-one racemate) was a potent reversible inhibitor, whereas the D-alanine analog exhibited no detectable inhibition [1]. This establishes absolute stereochemical discrimination: the L-enantiomer is solely responsible for inhibitory activity, making enantiopure procurement critical for reproducible enzyme inhibition studies.

Leucine aminopeptidase Stereoselective inhibition Chloromethyl ketone analogs

Differential Amino Acid Transport System Selectivity: Alanine CMK vs. Leucine CMK in S37 Ascites Tumor Cells

In S37 murine ascites tumor cells, alanine chloromethyl ketone (3-amino-1-chlorobutan-2-one) preincubation weakly inhibited amino acid transport System A only, whereas leucine chloromethyl ketone preincubation strongly inhibited both transport System L and System A [1]. This functional dichotomy—where the alanine analog spares System L while the leucine analog abolishes it—provides a tool for dissecting transport-system contributions in amino acid uptake studies where selective System A targeting is required.

Amino acid transport System A vs. System L Tumor cell selectivity

Reduced Human Leukocyte Elastase Inhibition Potency: Alanine CMK vs. Isoleucine and Valine Chloromethyl Ketones

In a systematic study of peptide chloromethyl ketone inhibitors (Ac-Ala-Ala-Pro-AACH₂Cl) varying the P1 residue, human leukocyte elastase was inhibited more rapidly by the isoleucine chloromethyl ketone and valine chloromethyl ketone compared to the alanine chloromethyl ketone by factors of 49 and 40, respectively, at pH 6.5 [1]. The alanine analog exhibited the slowest inactivation rate among the three, consistent with the enzyme's known preference for larger hydrophobic P1 side chains (cleavage probability: Ile 0.42, Val 0.39, Ala 0.35). This positions 3-amino-1-chlorobutan-2-one as a low-potency reference compound for elastase studies where diminished inhibitory activity is experimentally desirable.

Human leukocyte elastase Inactivation kinetics P1 residue specificity

Class-Level Potency Advantage of α-Chloroketone Amino Acid Analogs: 3-Amino-1-chloro-2-pentanone vs. L-2-Amino-4-oxo-5-chloropentanoate Against Gamma-Glutamylcysteine Synthetase

The close structural analog 3-amino-1-chloro-2-pentanone (α-aminobutyrate-derived chloromethyl ketone; ethyl side chain) was compared to L-2-amino-4-oxo-5-chloropentanoate for inactivation of gamma-glutamylcysteine synthetase [1]. The chloromethyl ketone was 20- to 30-fold more active than the chloropentanoate comparator. While data for the alanine-derived analog (3-amino-1-chlorobutan-2-one; methyl side chain) were not reported in the same study, the shared α-chloroketone pharmacophore and the established structure–activity relationship within this series support the inference that the methyl analog retains enhanced potency relative to non-ketone chlorinated amino acid derivatives targeting this enzyme class.

Gamma-glutamylcysteine synthetase Glutathione biosynthesis Irreversible inactivation

pH-Dependent Switch in Inhibition Mechanism: Amino Acid Chloromethyl Ketones Against Membrane-Bound Alanine Aminopeptidase

Amino acid chloromethyl ketones, including 3-amino-1-chlorobutan-2-one, exhibit a pH-dependent mechanistic switch when inhibiting membrane-bound alanine aminopeptidase (AAP) from Acinetobacter calcoaceticus [1]. At the pH optimum (pH 7.5), inhibition follows mixed-type kinetics; at pH 6.2, the mechanism shifts to competitive inhibition; and at pH 8.25, inhibition becomes irreversible. This tri-modal pH responsiveness is a distinctive feature of the AA-CMK class and provides experimental control over the inhibition modality by simple pH adjustment—a capability not shared by non-covalent, single-mode protease inhibitors.

Alanine aminopeptidase pH-dependent inhibition Cysteine protease

Procurement-Driven Application Scenarios for 3-Amino-1-chlorobutan-2-one Based on Quantitative Differentiation Evidence


Selective System A Amino Acid Transport Inhibition in Tumor Cell Studies

In experimental protocols requiring selective inhibition of amino acid transport System A while preserving System L activity in tumor cell models, 3-amino-1-chlorobutan-2-one is the appropriate choice over leucine chloromethyl ketone. The Matthews et al. (1980) data demonstrate that the alanine analog weakly inhibits System A alone, whereas the leucine analog strongly inhibits both Systems L and A [1]. This selectivity window enables dissection of System A-specific contributions to amino acid uptake without the confounding dual-system blockade that would occur if the leucine analog were substituted.

Enantiopure Chiral Probe for Leucine Aminopeptidase Active-Site Characterization

The absolute stereochemical requirement for leucine aminopeptidase inhibition—where the DL-racemate is active but the D-enantiomer is completely inactive—positions enantiopure (S)-3-amino-1-chlorobutan-2-one as a stereochemical probe for active-site mapping [2]. Researchers characterizing aminopeptidase substrate specificity or screening for stereoselective inhibitors must specify the L- or (S)-enantiomer in procurement specifications; the racemic mixture will yield only partial activity attributable to the L-form.

Low-Activity Baseline Control in Human Leukocyte Elastase Inhibitor Screening

For high-throughput screening campaigns targeting human leukocyte elastase, 3-amino-1-chlorobutan-2-one serves as a characterized low-potency reference compound. The Powers et al. (1977) kinetics demonstrate that the Ala-CMK peptide is inactivated 40–49× slower than the corresponding Val-CMK and Ile-CMK peptides at pH 6.5 [3]. This graded activity makes the alanine analog suitable as a negative or low-activity control when validating assay sensitivity and establishing dynamic range, whereas the Val or Ile analogs would saturate the assay window.

Chiral Intermediate for HIV Protease Inhibitor Synthesis via Asymmetric Reduction

N-Protected derivatives of 3-amino-1-chlorobutan-2-one (particularly the (3S)-enantiomer) are established chiral synthons for generating enantiopure amino alcohols and epoxides used as key intermediates in HIV protease inhibitor manufacturing [4]. The α-chloroketone functionality enables diastereoselective transfer hydrogenation catalyzed by chiral rhodium complexes, a synthetic route documented in multiple process patents. Procurement of the enantiopure (S)-form is critical for downstream stereochemical fidelity in these synthetic pathways.

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